molecular formula C22H22IN5O B3414096 2-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946295-22-3

2-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Cat. No. B3414096
CAS RN: 946295-22-3
M. Wt: 499.3 g/mol
InChI Key: ZQSKXVKRULTVLT-UHFFFAOYSA-N
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Description

“2-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide” is a chemical compound with the molecular formula C22H22IN5O . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine derivatives often show significant pharmacological activity .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with (hetero)aromatic C-nucleophiles . The pyrrolidine ring can be formed from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a pyrimidine ring, and a benzamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, pyrrolidine derivatives are known to undergo various reactions. For instance, they can react with 2-chloropyrimidine, followed by modification of the obtained compound .


Physical And Chemical Properties Analysis

The compound has an average mass of 499.347 Da and a monoisotopic mass of 499.086884 Da . Other physical and chemical properties are not specified in the available resources.

Future Directions

Pyrrolidine derivatives, including this compound, have significant potential in drug discovery due to their diverse biological activities . Future research could focus on exploring its pharmacological properties and potential applications in treating various diseases.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex structure that contains several functional groups, including an imidazole ring and a pyrrolidine ring

Mode of Action

Compounds containing similar functional groups, such as imidazole and pyrrolidine, are known to interact with their targets through various mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyrrolidine derivatives also have diverse biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the compound’s bioavailability . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Result of Action

Compounds containing imidazole and pyrrolidine rings have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, imidazole is amphoteric in nature, showing both acidic and basic properties, which could potentially influence its interaction with targets in different pH environments .

properties

IUPAC Name

2-iodo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22IN5O/c1-15-14-20(28-12-4-5-13-28)27-22(24-15)26-17-10-8-16(9-11-17)25-21(29)18-6-2-3-7-19(18)23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSKXVKRULTVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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